ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperidine ring and an ethyl ester group, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a novel compound that has been identified as a potential inhibitor of CDK2 . CDK2, or Cyclin-Dependent Kinase 2, is a protein that plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can potentially disrupt the normal cell cycle and prevent the proliferation of cancer cells .
Mode of Action
The interaction of this compound with its target, CDK2, results in significant changes in the cell cycle. The compound binds to the active site of CDK2, thereby inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase, which is crucial for DNA replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This can have downstream effects on other cellular processes, including DNA replication and cell division .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its ability to inhibit CDK2 and disrupt the cell cycle . This can lead to a halt in cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation is a key characteristic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative reacts with the pyrazolo[3,4-d]pyrimidine core in the presence of a palladium catalyst.
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a Mannich reaction or reductive amination, followed by cyclization.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance yield, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core, potentially converting it to dihydropyrazolo derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydropyrazolo derivatives.
Substitution: Various substituted pyrazolo[3,4-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.
Medicine: Investigated for its anti-cancer properties, showing efficacy in inhibiting the growth of various cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These include compounds with similar core structures but different substituents, such as 1-phenyl-3-(4-pyridyl)-1H-pyrazolo[3,4-d]pyrimidine.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid derivatives with various ester or amide groups.
Uniqueness
Ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is unique due to its specific combination of a pyrazolo[3,4-d]pyrimidine core with a piperidine ring and an ethyl ester group. This unique structure contributes to its distinct biological activities and potential therapeutic applications, particularly in targeting cancer cells.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
ethyl 1-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-2-26-19(25)14-8-10-23(11-9-14)17-16-12-22-24(18(16)21-13-20-17)15-6-4-3-5-7-15/h3-7,12-14H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYGZEGGLONHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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